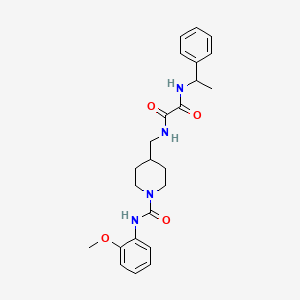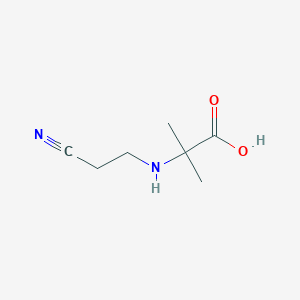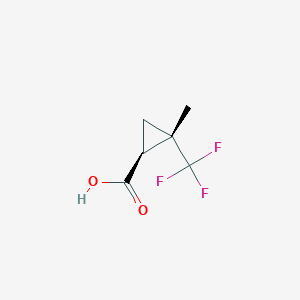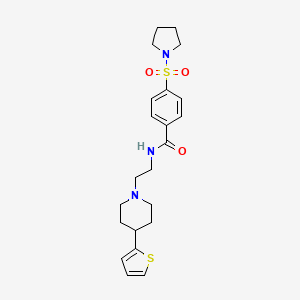
1-(3-chloro-4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, which is further connected to a pyrrole ring with an aldehyde functional group
準備方法
The synthesis of 1-(3-chloro-4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-methoxybenzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction conditions typically include the use of an acid catalyst and a solvent such as ethanol or methanol. The mixture is heated under reflux to facilitate the formation of the desired product.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
1-(3-Chloro-4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-(3-Chloro-4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用機序
The mechanism of action of 1-(3-chloro-4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The chloro and methoxy groups may also contribute to the compound’s overall reactivity and binding affinity.
類似化合物との比較
1-(3-Chloro-4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:
3-Chloro-4-methoxyacetophenone: This compound shares the chloro and methoxy substituents on the phenyl ring but lacks the pyrrole and aldehyde groups.
4-Methoxyphenylboronic acid: This compound contains a methoxy group on the phenyl ring and a boronic acid functional group, which makes it useful in Suzuki-Miyaura coupling reactions.
3-Chloro-4-methoxybenzaldehyde: This compound has the same substituents on the phenyl ring but lacks the pyrrole ring.
特性
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-16-12-5-4-9(7-11(12)13)14-6-2-3-10(14)8-15/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSMCMNFVALRBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CC=C2C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2459615.png)


![8-((Benzyloxy)carbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B2459623.png)
![2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2459624.png)

![2-(4-chlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]acetamide](/img/structure/B2459628.png)
![3-Chloro-5-iodo-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2459629.png)
![4-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2459630.png)
![1-[2-(4-Hydroxypiperidin-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2459632.png)

![1-[(E)-2-phenylethenyl]sulfonyl-N-[3-(pyridin-2-ylsulfanylmethyl)phenyl]piperidine-4-carboxamide](/img/structure/B2459634.png)
![Methyl 2-[(3-chlorobenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2459636.png)

